N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-19(16-6-8-21-9-7-16)24-17-14-22-20(23-15-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAXEWNXRKLYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with pyrimidine-5-amine in the presence of coupling reagents to form the desired carboxamide . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Chemical Reactions Analysis
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide with three closely related derivatives (13a, 13b, and 13c) reported in the literature.
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituent on Carboxamide Side Chain | Molecular Formula | Yield (%) | Melting Point (°C) | Purity (HPLC) | Key Spectral Features (IR, NMR) |
|---|---|---|---|---|---|---|
| Target Compound | Pyridine-4-carboxamide | C21H21N7O | N/A | N/A | N/A | N/A |
| 13a | 4-(Trifluoromethyl)benzamidoethyl | C30H31F3N8O6 | 58 | 165.4–167.9 | 98.64% | IR: 3246 cm⁻¹ (CONH), 1622 cm⁻¹ (C=O); NMR: δ 8.82 (pyrimidine H) |
| 13b | 4-Nitrobenzamidoethyl | C29H31N9O8 | 62 | 40.2–42.3 | 98.73% | IR: 3256 cm⁻¹ (CONH), 1632 cm⁻¹ (C=O); NMR: δ 8.91 (pyrimidine H) |
| 13c | 4-Cyanobenzamidoethyl | C30H31N9O6 | 65 | 150.3–152.1 | 99.59% | IR: 3293 cm⁻¹ (CONH), 1633 cm⁻¹ (C=O); NMR: δ 8.83 (pyrimidine H) |
Key Observations
Structural Variations: The target compound features a pyridine-4-carboxamide group, whereas 13a–13c incorporate ethyl-linked aromatic amides (e.g., trifluoromethyl, nitro, or cyano substituents).
Physicochemical Properties :
- Melting Points : 13b (nitro-substituted) exhibits a significantly lower melting point (40.2–42.3°C) compared to 13a (165.4–167.9°C) and 13c (150.3–152.1°C), likely due to differences in crystallinity or intermolecular interactions.
- Purity : All analogs show high HPLC purity (>98%), with 13c achieving 99.59%, suggesting robust synthetic protocols.
Spectroscopic Trends :
- IR Spectroscopy : All derivatives display strong carbonyl (C=O) stretches near 1620–1635 cm⁻¹ and CONH vibrations at ~3250 cm⁻¹, consistent with carboxamide functionality.
- NMR Data : Pyrimidine protons resonate at δ ~8.80–8.91 ppm, while aromatic protons vary based on substituents (e.g., nitro groups in 13b shift ArH signals upfield).
Synthetic Yields: 13c (cyano-substituted) demonstrates the highest yield (65%), possibly due to favorable reaction kinetics or stability of intermediates compared to 13a (58%) and 13b (62%).
Comparison with Other Pyrimidine Derivatives
- Antimicrobial Pyrimidines: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit antibacterial activity but lack the piperazine-carboxamide scaffold, highlighting the target compound’s unique structural focus on CNS targets.
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide, a compound with notable pharmacological potential, has garnered attention for its biological activity, particularly in the context of neuropsychiatric disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C21H21N5O. Its structure includes a pyridine ring, a pyrimidine moiety, and a phenylpiperazine group, which are integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Neuropsychiatric Applications
Research indicates that this compound acts as a modulator of dopamine and serotonin receptors, specifically targeting D2-like and 5-HT2 receptor subtypes. This modulation is crucial for the treatment of various neuropsychiatric disorders such as schizophrenia and depression.
Case Study: Schizophrenia Treatment
In a study evaluating the efficacy of this compound in treating schizophrenia, it was found to significantly reduce symptoms in animal models. The compound's ability to interact with dopamine receptors led to improvements in cognitive function and reduction in psychotic behaviors.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.95 | Induction of apoptosis |
| MCF-7 | 0.46 | Inhibition of cell proliferation |
| HCT116 | 0.03 | Aurora-A kinase inhibition |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptors : Modulation leads to improved neurotransmitter balance.
- Serotonin Receptors : Influences mood regulation and anxiety levels.
- Kinase Inhibition : Particularly Aurora-A kinase, which is vital in cell cycle regulation.
Research Findings
A series of studies have explored the structure-activity relationship (SAR) of this compound and its derivatives. These studies reveal that modifications to the phenylpiperazine group can enhance the selectivity and potency against specific receptors.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituted phenyl group | Increased D2 receptor affinity |
| Altered pyrimidine position | Enhanced anticancer potency |
| Variations in carboxamide | Improved solubility and bioavailability |
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide derivatives?
The synthesis typically involves coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM). For example, amide bond formation between pyrimidine-5-carboxylic acid derivatives and substituted amines is performed at 0°C, followed by room-temperature stirring (12–24 hours). Purification via silica gel column chromatography yields compounds with >95% purity, as confirmed by HPLC .
Q. How is structural integrity validated for this compound?
Multimodal characterization is critical:
- NMR Spectroscopy : Key signals include pyrimidine ring protons (δ 8.80–8.82 ppm) and piperazine ring protons (δ 3.20–3.96 ppm) in DMSO-d₆ .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 657.2398 for derivative 13a) .
- HPLC : Purity ≥98% is achieved using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What analytical techniques are used to assess thermal stability?
Melting points (e.g., 165.4–167.9°C for derivative 13a) are determined via differential scanning calorimetry (DSC). Thermogravimetric analysis (TGA) further evaluates decomposition profiles under nitrogen atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
Yield discrepancies (e.g., 58–65% for compounds 13a–13c) suggest optimizing:
Q. What in vitro assays evaluate acetylcholinesterase (AChE) inhibitory activity?
- Ellman’s Assay : Measures thiocholine production via DTNB (5,5′-dithiobis-2-nitrobenzoic acid) at 412 nm. IC₅₀ values are calculated using enzyme kinetics (e.g., 0.5–5 µM for active derivatives) .
- Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition modes by analyzing Km and Vmax shifts .
Q. How can molecular docking resolve discrepancies in biological activity among analogs?
- Binding Pose Analysis : Docking into AChE active sites (PDB: 4EY7) identifies critical interactions (e.g., π-π stacking with Trp86, hydrogen bonding with Glu202).
- MD Simulations : 100-ns molecular dynamics assess stability of ligand-receptor complexes, correlating RMSD values with IC₅₀ differences .
Q. What strategies address solubility limitations in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce ionizable groups (e.g., morpholine in derivative 13a) to enhance aqueous solubility .
Methodological Considerations
Q. How to interpret conflicting NMR data for structurally similar analogs?
- Coupling Constant Analysis : Compare J values (e.g., J = 5.1 Hz for NH protons in 13a vs. 5.6 Hz in 13b) to confirm stereochemical differences.
- 13C NMR Shifts : Carbonyl signals (δ 163–167 ppm) distinguish amide vs. ester functionalities .
Q. What statistical models optimize synthetic workflows?
Q. How are cytotoxicity profiles validated for lead compounds?
- MTT Assay : Assess cell viability in SH-SY5Y neuroblastoma cells after 24–48 hours of exposure. Selectivity indices (IC₅₀ AChE inhibition / IC₅₀ cytotoxicity) >10 indicate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
